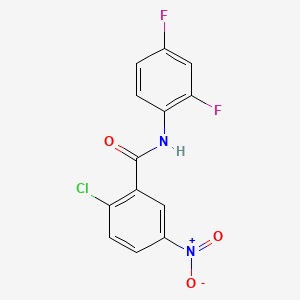

5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are also used in the synthesis of dyes, photochemicals, and disinfectants .

Molecular Structure Analysis

The molecular structure of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide can be viewed using Java or Javascript . More detailed information might be available in the NIST Chemistry WebBook .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing new chemical entities derived from sulfonamide compounds and characterizing their structures through various analytical techniques. For instance, a study described the synthesis of a Schiff base compound through condensation reactions involving sulfonamide derivatives. The structure was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray diffraction analysis, revealing interactions like hydrogen bonding and π–π stacking, which influence the molecule's conformation and stability (Subashini et al., 2009).

Antimicrobial Activity

Several studies have synthesized new heterocyclic compounds based on the sulfonamide framework to evaluate their antimicrobial efficacy. For example, derivatives of 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole were synthesized and tested against various bacterial and fungal strains. The modifications introduced in the sulfonamide structure aimed to enhance antimicrobial properties, indicating a promising approach for developing new antibacterial and antifungal agents (El‐Emary et al., 2002).

Anticancer Activity

Research into sulfonamide derivatives has also extended into the exploration of their anticancer potential. Novel compounds have been synthesized and assessed for cytotoxic activity against various cancer cell lines. The structural characteristics of these sulfonamide derivatives, such as the presence of aromatic rings and substituents, play a crucial role in their bioactivity, offering a basis for the development of targeted cancer therapies (Ravichandiran et al., 2019).

Enzyme Inhibition

Sulfonamide compounds have been investigated for their ability to inhibit various enzymes, demonstrating significant potential in therapeutic applications. Specifically, aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes have been studied for their selectivity and inhibitory efficacy. These findings underscore the versatility of sulfonamide derivatives in modulating enzyme activity, with implications for treating conditions associated with aberrant enzyme function (Supuran et al., 2013).

Safety And Hazards

properties

IUPAC Name |

5-amino-2-methyl-N-(3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-3-5-13(8-10)16-19(17,18)14-9-12(15)7-6-11(14)2/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEAOOVSZCAXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)

![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2694236.png)

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694240.png)

![1-(4-Bromophenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2694241.png)

![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)

![Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate](/img/structure/B2694244.png)

![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)